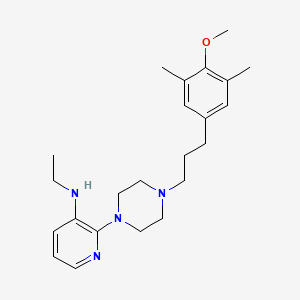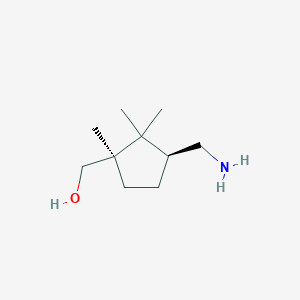
Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)- is a chiral compound with significant importance in the field of organic chemistry. This compound is known for its unique structure, which includes a cyclopentane ring substituted with an aminomethyl group and three methyl groups. The specific stereochemistry of this compound, denoted by (1R,3S), indicates the spatial arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)- involves several synthetic steps. One common method includes the use of chiral carboxylic acids and azanol to form an amide, followed by a chiral Diels-Alder reaction. The product is then subjected to oxidation, reduction, and deprotection reactions to yield the target compound . Another method involves the use of N-acyl hydroxylamine compounds as chiral sources, which undergo asymmetric cycloaddition with cyclopentadiene to construct the chiral centers .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry. The raw materials used are readily available, and the process is designed to be cost-effective and scalable for commercial production .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity .
Applications De Recherche Scientifique
Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and advanced materials
Mécanisme D'action
The mechanism of action of Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)- involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3R)-
- Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1S,3S)-
- Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1S,3R)-
Uniqueness
The (1R,3S) stereochemistry of Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl- distinguishes it from its stereoisomers. This specific arrangement of atoms imparts unique chemical and biological properties, making it particularly valuable in research and industrial applications. Its ability to interact selectively with molecular targets sets it apart from other similar compounds .
Propriétés
Numéro CAS |
156767-18-9 |
|---|---|
Formule moléculaire |
C10H21NO |
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
[(1R,3S)-3-(aminomethyl)-1,2,2-trimethylcyclopentyl]methanol |
InChI |
InChI=1S/C10H21NO/c1-9(2)8(6-11)4-5-10(9,3)7-12/h8,12H,4-7,11H2,1-3H3/t8-,10+/m1/s1 |
Clé InChI |
PUCMHUJJNLSQNC-SCZZXKLOSA-N |
SMILES isomérique |
C[C@]1(CC[C@@H](C1(C)C)CN)CO |
SMILES canonique |
CC1(C(CCC1(C)CO)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)
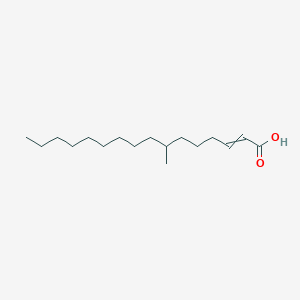
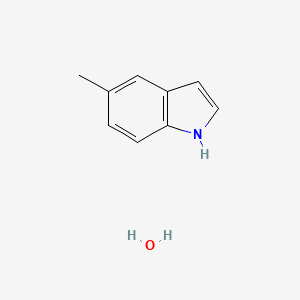
![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)
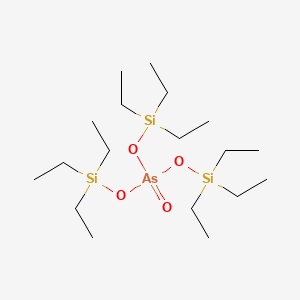
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)
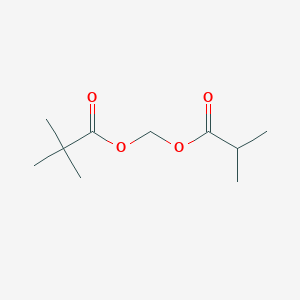
dimethylsilane](/img/structure/B14280037.png)

![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
